
Dysprosium--indium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–indium (1/3) is a compound formed by the combination of dysprosium and indium in a 1:3 ratio. Dysprosium is a rare-earth element with the symbol Dy and atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, on the other hand, is a post-transition metal with the symbol In and atomic number 49, known for its malleability and ability to form various complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (1/3) typically involves the coprecipitation of their hydroxides from solutions of their nitrate and chloride salts using ammonia . The resulting hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of indium and dysprosium .
Industrial Production Methods: Industrial production of dysprosium–indium (1/3) may involve ion-exchange and solvent extraction techniques to separate dysprosium and indium ions from their respective ores . These processes selectively separate the elements based on their chemical properties, followed by coprecipitation and thermal decomposition to obtain the desired compound.
Types of Reactions:
Oxidation: Dysprosium reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃).
Substitution: Dysprosium and indium can undergo substitution reactions with halogens to form their respective halides.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens like fluorine, chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.
Major Products Formed:
- Dysprosium(III) oxide (Dy₂O₃)
- Indium metal (In)
- Dysprosium halides (DyX₃, where X = F, Cl, Br, I)
- Indium halides (InX₃, where X = F, Cl, Br, I)
Scientific Research Applications
Chemistry: Dysprosium–indium (1/3) is used in the synthesis of advanced materials, including nanodispersed mixed oxides, which have applications in catalysis and materials science .
Biology and Medicine: Indium complexes are known for their antimicrobial, anticancer, and radiopharmaceutical applications . Dysprosium’s high magnetic susceptibility makes it useful in magnetic resonance imaging (MRI) contrast agents .
Industry: The compound is used in the production of high-performance magnets, control rods in nuclear reactors, and data storage devices due to its magnetic properties .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Dysprosium–gallium (1/3): Similar magnetic properties but different chemical reactivity due to gallium’s lower atomic number.
Dysprosium–aluminum (1/3): Used in similar applications but has different thermal and mechanical properties.
Indium–gadolinium (1/3): Similar applications in medical imaging but different magnetic properties due to gadolinium’s higher atomic number.
Uniqueness: Dysprosium–indium (1/3) stands out due to its combination of high magnetic susceptibility from dysprosium and the versatile chemical reactivity of indium, making it suitable for a wide range of applications in both scientific research and industry.
Properties
CAS No. |
12159-24-9 |
|---|---|
Molecular Formula |
DyIn3 |
Molecular Weight |
506.95 g/mol |
InChI |
InChI=1S/Dy.3In |
InChI Key |
VAODXMAZRNUEAA-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


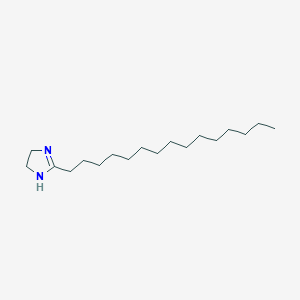
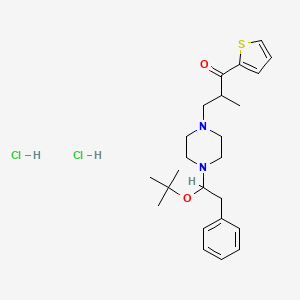
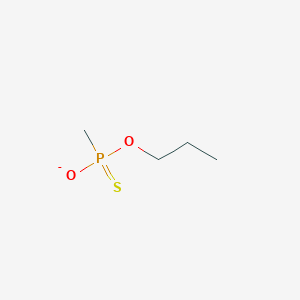

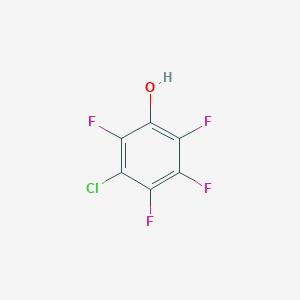
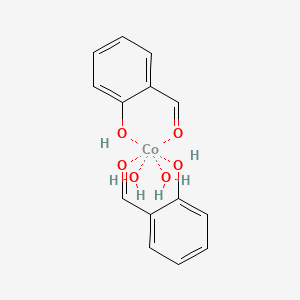
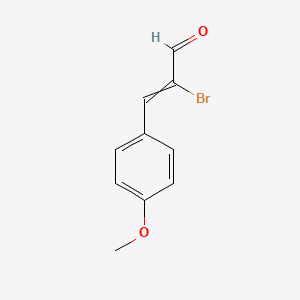
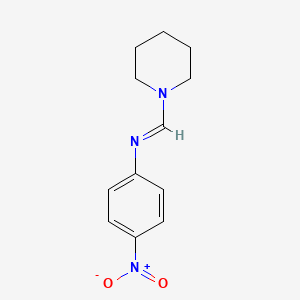

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
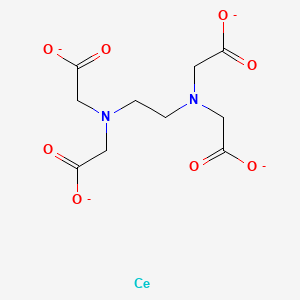
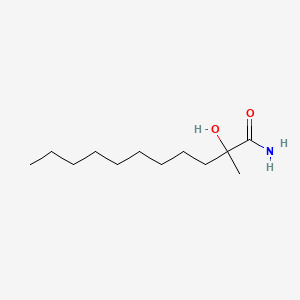

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
